(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile

Description

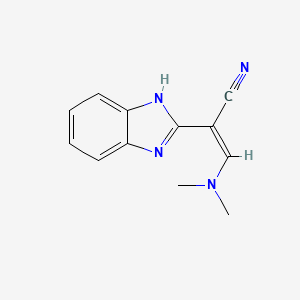

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-16(2)8-9(7-13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8H,1-2H3,(H,14,15)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZORTPUDCQBPOH-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C#N)\C1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable acrylonitrile derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, focusing on medicinal chemistry, material science, and biological studies.

Structure and Composition

- Molecular Formula : C13H14N4

- Molecular Weight : 226.28 g/mol

- CAS Number : 957038-98-1

The compound features a benzimidazole moiety, which is known for its biological activity, combined with a dimethylamino group that enhances its solubility and reactivity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Benzimidazole derivatives are often explored for their pharmacological properties, including:

- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation. The compound may exhibit similar properties, making it a candidate for further investigation in oncology .

- Antimicrobial Properties : Research indicates that compounds with benzimidazole structures possess antimicrobial activity. This compound could be evaluated for efficacy against various pathogens, potentially leading to new antimicrobial agents .

Material Science

Due to its unique chemical structure, this compound may find applications in material science:

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

- Dyes and Pigments : Its vibrant color properties may allow it to be utilized in the development of dyes for textiles and other materials .

Biological Studies

The biological implications of this compound are significant:

- Enzyme Inhibition Studies : The compound could be tested for its ability to inhibit specific enzymes, which is crucial in understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes .

- Cell Signaling Pathways : Investigating how this compound interacts with cellular signaling pathways could provide insights into its mechanism of action and potential therapeutic applications .

Case Study 1: Anticancer Activity

In a study examining various benzimidazole derivatives, researchers found that certain structural modifications led to enhanced anticancer activity against breast cancer cell lines. The inclusion of a dimethylamino group was noted to improve solubility and bioavailability, suggesting that this compound could exhibit similar benefits .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial properties of benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, prompting further investigation into this compound as a potential lead compound for new antimicrobial agents .

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile, highlighting structural variations, synthesis methods, physical properties, and applications:

Structural and Electronic Effects

- For example, N-hexyl derivatives exhibit higher yields (94%) compared to N-phenyl analogs (69%) due to improved solubility during synthesis . Amine Groups: Dimethylamino vs. diethylamino substituents alter electron-donating effects. Dimethylamino groups enhance nucleophilicity at the acrylonitrile β-carbon, favoring cyclization reactions , while diethylamino groups may sterically hinder crystallization, resulting in oily products . Aromatic Substituents: Fluorine or hydroxyl groups (e.g., 4-fluorophenyl , 4-hydroxyphenyl ) modulate electronic properties. The hydroxyl group in ’s compound improves corrosion inhibition via chelation with metal surfaces, whereas fluorine enhances metabolic stability .

Biological Activity

The compound (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C₉H₉N₃

- Molecular Weight: 159.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis through various signaling pathways, including the modulation of p53 and Bcl-2 proteins.

- Enzyme Inhibition : It has been reported as an effective inhibitor of α-glucosidase, which is crucial in managing diabetes by delaying carbohydrate absorption.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against several bacterial strains. The results showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating potent activity against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Streptococcus pneumoniae | 8 |

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Study 3: Enzyme Inhibition

A recent publication highlighted its role as an α-glucosidase inhibitor, showing that it could lower postprandial blood glucose levels in diabetic models. The compound exhibited an IC50 value of 25 µM, making it a promising candidate for further development in diabetes management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2Z)-2-(1H-benzimidazol-2-yl)-3-(dimethylamino)acrylonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving benzimidazole derivatives and acrylonitrile precursors. For example, analogous benzothiazolyl acrylonitrile derivatives are prepared by refluxing 2-(benzothiazol-2-yl)-3-oxopentanedinitrile with aromatic aldehydes in ethanol using piperidine as a catalyst . Key factors include:

- Catalyst choice : Piperidine enhances reaction efficiency by promoting Knoevenagel condensation.

- Solvent and temperature : Ethanol under reflux (~78°C) ensures optimal solubility and reaction kinetics.

- Purification : Recrystallization from ethanol or chromatography (hexane/ethyl acetate gradients) improves purity .

- Data Table :

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Benzimidazole derivatives | Piperidine | Ethanol | 78 | 70–85 | >95% |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR; ¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are standard. For example:

- ¹H NMR : Peaks at δ 8.40 ppm (C=CH) confirm acrylonitrile proton environments .

- IR : Absorptions at ~2212 cm⁻¹ (C≡N stretch) and 1610 cm⁻¹ (C=N) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 245 [M⁺]) confirm molecular weight .

Q. What role does the benzimidazole moiety play in the compound’s chemical reactivity?

- Methodological Answer : The benzimidazole group enhances electron-donating capacity and stabilizes charge transfer via π-π interactions. This is critical in applications like corrosion inhibition, where adsorption on metal surfaces relies on electron donation from aromatic systems .

Advanced Research Questions

Q. How can density functional theory (DFT) and QSPR models predict corrosion inhibition efficiency?

- Methodological Answer :

- DFT Parameters : Calculate frontier molecular orbitals (HOMO/LUMO), Fukui functions, and dual descriptors to identify reactive sites. For example, HOMO localization on the benzimidazole ring suggests electron-donating regions for metal adsorption .

- QSPR Modeling : Correlate quantum parameters (e.g., dipole moment, electronegativity) with experimental inhibition efficiency. A QSPR model for a similar compound achieved R² = 0.92 by linking adsorption energy to molecular descriptors .

- Data Table :

| Parameter | Value (DFT) | Correlation with Inhibition Efficiency |

|---|---|---|

| HOMO Energy (eV) | -5.2 | Strong (R = 0.89) |

| Fukui Electrophilicity | 0.15 | Moderate (R = 0.72) |

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELXL address them?

- Methodological Answer : Challenges include handling twinned data or weak diffraction. SHELXL employs robust algorithms for:

- Twinning refinement : Uses Hooft parameters to model overlapping lattices.

- High-resolution data : Incorporates anisotropic displacement parameters for accurate thermal motion modeling .

Q. How does the dimethylamino group influence reactivity in palladium-catalyzed annulation reactions?

- Methodological Answer : The dimethylamino group acts as an electron-donating substituent, stabilizing intermediates in palladium-catalyzed pathways. For instance, in synthesizing norneocryptolepine analogs, the dimethylaminoacrylonitrile moiety facilitates C–C bond formation via oxidative addition to Pd(0) .

Key Research Considerations

- Contradictions : While –4 focus on a 4-hydroxyphenyl analog, the dimethylamino group in the target compound may alter adsorption kinetics due to increased basicity.

- Advanced Characterization : Hirshfeld surface analysis (e.g., for related acrylonitriles) can map intermolecular interactions, guiding crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.